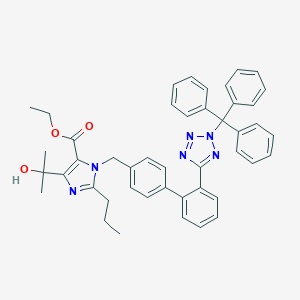

N-Trityl Olmesartan Ethyl Ester

Übersicht

Beschreibung

Synthesis Analysis

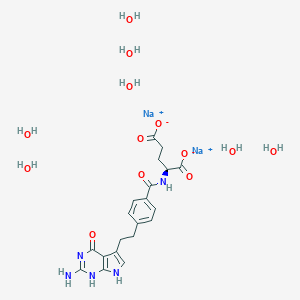

The synthesis of N-Trityl Olmesartan Ethyl Ester involves intermediate stages where N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil play key roles. These intermediates are identified during the process development for multigram-scale synthesis of OM, revealing the presence of N-1 and N-2 regioisomeric impurities alongside the final active pharmaceutical ingredient. These compounds are synthesized and characterized using techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) (Dams et al., 2015).

Molecular Structure Analysis

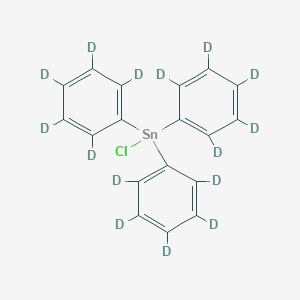

Single-crystal X-ray diffraction (SCXRD) studies have shown that N-tritylated intermediates of OM exist exclusively as one of the two possible regioisomers, with the trityl substituent attached to the N-2 nitrogen atom of the tetrazole ring. This finding necessitates a revision of the reported structural formulas and systematic chemical names of these intermediates (Dams et al., 2015).

Chemical Reactions and Properties

N-Trityl Olmesartan Ethyl Ester undergoes various chemical reactions during its synthesis, including condensation, esterification, and the Grignard reaction. The process involves transforming key intermediates into the final compound with specific regioisomeric characteristics, which are crucial for its chemical behavior and potential applications (Shen Zheng-rong, 2007).

Physical Properties Analysis

The physical properties of N-Trityl Olmesartan Ethyl Ester and its intermediates, such as melting points, solubility, and stability, are determined using techniques like DSC and NMR. These properties are essential for understanding the compound's behavior in different environments and for its formulation into pharmaceutical products (Dams et al., 2015).

Chemical Properties Analysis

The chemical properties of N-Trityl Olmesartan Ethyl Ester, including its reactivity, stability under various conditions, and interaction with other chemical entities, are crucial for its application in pharmaceutical synthesis. Studies have shown that this compound exhibits specific chemical behaviors due to its unique molecular structure and the presence of the trityl group (Dams et al., 2015).

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

- Summary of Application : N-Trityl Olmesartan Ethyl Ester is a key intermediate in the synthesis of Olmesartan, an angiotensin II receptor antagonist . Trityl moieties have been used for the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis .

- Methods of Application : The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The deprotection of the trityl group has been carried out under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) .

- Results or Outcomes : Trityl moieties are appropriate protecting groups for chemoselective protection of numerous functional groups. As trityl ether is useful for the protection of primary alcohol selectively, in the existence of a secondary and/or tertiary alcohol, it is usually used in carbohydrate chemistry .

-

Pharmaceutical Research

Safety And Hazards

Eigenschaften

IUPAC Name |

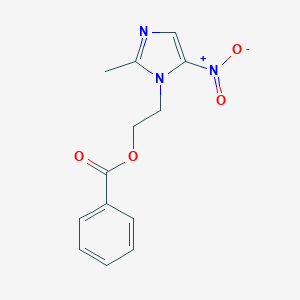

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLGOYACZYXKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl Olmesartan Ethyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)